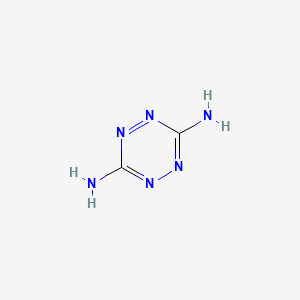
1,2,4,5-Tetrazine-3,6-diamine
描述
1,2,4,5-Tetrazine-3,6-diamine is a heterocyclic compound with the molecular formula C2H4N6 It is characterized by a six-membered ring containing four nitrogen atoms and two amino groups at the 3 and 6 positions
作用机制
Target of Action
1,2,4,5-Tetrazine-3,6-diamine is a high-nitrogen energetic material It’s known that such compounds are generally used in the design of new energetic materials .
Mode of Action
The mode of action of this compound involves nitration, a chemical reaction that introduces a nitro group into a molecule . The nitration of this compound takes place only on the exocyclic (“bridging”) secondary amine groups . This reaction is part of the process of creating new energetic materials .
Biochemical Pathways
The compound is involved in the synthesis of various nitro-azole derivatives, which are compounds with a more balanced oxygen content . These derivatives are popular in the design of new energetic materials .
Result of Action
The result of the action of this compound is the formation of new energetic materials with a more balanced oxygen content . These materials have high density, thermostability, and remarkable insensitivity to electrostatic discharge, friction, and impact .
生化分析
Biochemical Properties
1,2,4,5-Tetrazine-3,6-diamine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to participate in inverse electron demand Diels-Alder (IEDDA) reactions, which are widely used in bioorthogonal chemistry for labeling and imaging applications . The amino groups in this compound can form hydrogen bonds and electrostatic interactions with various biomolecules, facilitating its incorporation into biological systems. Additionally, it has been reported to interact with metal ions, forming coordination complexes that can influence enzymatic activity and protein function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. Its ability to participate in bioorthogonal reactions makes it a valuable tool for studying cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of this compound into cellular proteins can be used to track protein localization and dynamics within cells . Furthermore, its interactions with metal ions and enzymes can modulate cellular functions, potentially leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules through IEDDA reactions. This reaction mechanism allows for the selective and rapid labeling of biomolecules in complex biological environments . The amino groups in this compound can also participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity to target biomolecules. Additionally, the formation of coordination complexes with metal ions can lead to enzyme inhibition or activation, thereby influencing biochemical pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can affect its long-term efficacy in biochemical applications. In vitro and in vivo studies have demonstrated that this compound can maintain its activity for several hours to days, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to be well-tolerated, with minimal toxic effects . At higher doses, it can exhibit cytotoxicity and adverse effects, such as oxidative stress and inflammation . Threshold effects have been observed, where a certain concentration of this compound is required to achieve the desired biochemical or therapeutic outcome . It is important to carefully optimize the dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by oxidative enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions . Additionally, its interactions with metal ions can influence metabolic flux and alter the levels of key metabolites in cells . Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target tissues . Additionally, its binding to plasma proteins can affect its distribution and bioavailability in the body . The localization and accumulation of this compound in specific cellular compartments can impact its biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or nucleus, through the presence of targeting sequences or modifications . The localization of this compound in these compartments can influence its activity and function, as well as its interactions with other biomolecules. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and optimizing its use in biochemical research.
准备方法
The synthesis of 1,2,4,5-Tetrazine-3,6-diamine can be achieved through several routes. One common method involves the reaction of hydrazine with dicyandiamide under controlled conditions. The reaction typically proceeds as follows:
Hydrazine and Dicyandiamide Reaction: Hydrazine (N2H4) reacts with dicyandiamide (C2H4N4) in the presence of a suitable solvent, such as water or ethanol, at elevated temperatures. The reaction mixture is then refluxed for several hours to yield this compound.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
1,2,4,5-Tetrazine-3,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). The oxidation typically leads to the formation of tetrazine derivatives with different functional groups.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction often results in the formation of partially or fully reduced tetrazine derivatives.
Substitution: The amino groups in this compound can undergo nucleophilic substitution reactions with various electrophiles. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides, leading to the formation of substituted tetrazine derivatives.
科学研究应用
1,2,4,5-Tetrazine-3,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of novel materials with specific properties.
Biology: The compound has been investigated for its potential as a bioorthogonal reagent. Its ability to undergo rapid and selective reactions with strained alkenes and alkynes makes it useful in bioconjugation and imaging studies.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and other biomolecules. Its derivatives have shown promise in inhibiting the growth of cancer cells.
Industry: In the field of energetic materials, this compound is used in the formulation of explosives and propellants
相似化合物的比较
1,2,4,5-Tetrazine-3,6-diamine can be compared with other tetrazine derivatives and similar heterocyclic compounds:
1,2,4,5-Tetrazine: This parent compound lacks the amino groups present in this compound. The presence of amino groups in this compound enhances its reactivity and allows for further functionalization.
3,6-Diamino-1,2,4,5-tetrazine-1,4-dioxide: This derivative contains additional oxygen atoms, which can alter its chemical properties and reactivity. It is often used in different applications compared to this compound.
1,2,4-Triazine: This compound has a similar ring structure but contains only three nitrogen atoms. It is used in various applications, including pharmaceuticals and agrochemicals, but lacks the unique reactivity of tetrazines.
属性
IUPAC Name |
1,2,4,5-tetrazine-3,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N6/c3-1-5-7-2(4)8-6-1/h(H2,3,5,6)(H2,4,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYXTMYVRNWHNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(N=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300631 | |
| Record name | 1,2,4,5-Tetrazine-3,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19617-90-4 | |
| Record name | NSC137937 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4,5-Tetrazine-3,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,2,4,5-Tetrazine-3,6-diamine a compound of interest in materials science?
A: this compound and its derivatives are of significant interest in materials science due to their potential as energetic materials. These compounds can incorporate both fuel and oxidizer components within the same molecule []. This characteristic leads to a more balanced oxygen content and the potential for powerful and controllable energy release.
Q2: What is the significance of understanding the decomposition mechanism of N3,N6-bis (1 H-tetrazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine (BTATz)?
A: Understanding the decomposition pathways of BTATz, a derivative of this compound, is crucial for predicting its behavior and safety as an energetic material []. Through combined mass spectrometry and computational studies, researchers identified two key fragmentation processes: the loss of nitrogen molecules and the loss of hydrazoic acid. Understanding these initial steps is crucial for predicting the energy release and potential hazards associated with BTATz.
Q3: Can this compound derivatives be used for applications beyond energetic materials?
A: Yes, research has explored the use of this compound derivatives in other applications. For example, a tetrazine-based catecholamide ligand, N,N′-bis(N″-(aminoethyl)-2,3-bis(hydroxy)benzamide)-1,2,4,5-tetrazine-3,6-diamine, has shown potential for removing heavy metals like Cd(II), Co(II), and Cu(II) from solutions []. This highlights the versatility of this class of compounds for diverse applications beyond explosives.
Q4: How do computational chemistry approaches contribute to the study of this compound derivatives?
A: Computational chemistry plays a crucial role in predicting the properties and reactivity of this compound derivatives []. Density Functional Theory (DFT) calculations help determine the stability, energy content, and potential decomposition pathways of these compounds. These insights guide the design of new derivatives with tailored properties, such as increased stability or enhanced energetic performance.
Q5: Are there alternative compounds being explored for similar applications?
A: Yes, several other compounds are being investigated as potential replacements for traditional energetic materials. These include compounds like 1,1-diamino-2,2-dinitroethylene, 5-nitro-1,2,4-triazol-3-one, and this compound-1,4-dioxide, among others []. The search for new materials is driven by the need for safer, more powerful, and less environmentally harmful alternatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


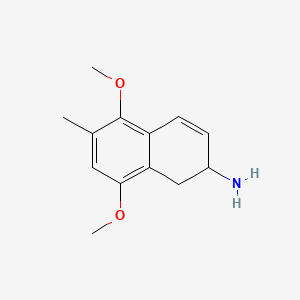
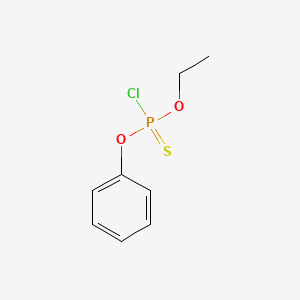
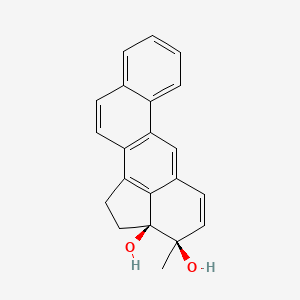
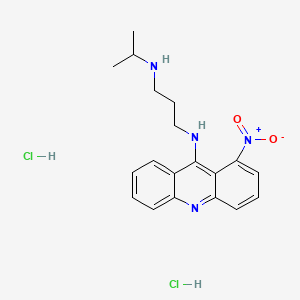

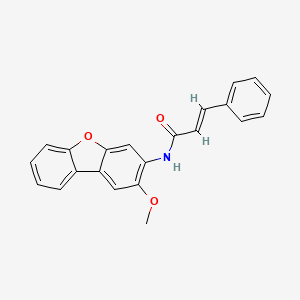
![4-[2,3,5,6-Tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoic acid](/img/structure/B1210916.png)
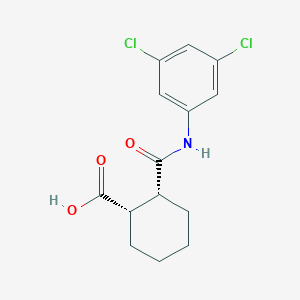
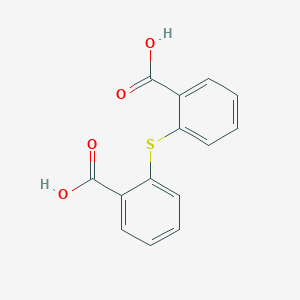
![[4,5-Diacetyloxy-6-[[2-chloroethyl(nitroso)carbamoyl]amino]oxan-3-yl] acetate](/img/structure/B1210919.png)
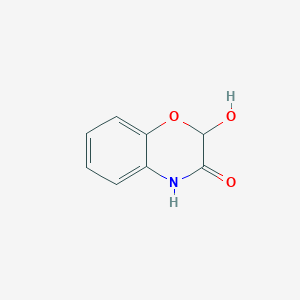
![7,9-Dibromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B1210923.png)

![(16R,17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one](/img/structure/B1210928.png)
